N,N-Dimethyl-L-Valine
Description
Context within Amino Acid Derivatives and Peptides
N,N-Dimethyl-L-valine belongs to the class of N-methylated amino acids. The process of N-methylation, or the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. acs.org This modification is inspired by nature, as seen in complex, multiply N-methylated cyclic peptides like cyclosporine A, a well-known immunosuppressant. researchgate.net
The incorporation of N,N-dimethylated residues like this compound into a peptide chain has several profound effects:
Increased Proteolytic Stability: The presence of the methyl groups on the nitrogen atom sterically hinders the approach of proteases, enzymes that would otherwise rapidly degrade the peptide in vivo. This leads to a longer biological half-life. acs.orgnih.gov
Enhanced Membrane Permeability: N-methylation increases the lipophilicity (fat-solubility) of the peptide. nih.gov By removing the hydrogen bond donor capability of the amide proton, it reduces the molecule's polarity, which can improve its ability to cross cell membranes. acs.org
Significance in Synthetic and Biological Chemistry Research
The utility of this compound extends beyond peptide modification; it is a significant chiral building block in its own right. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one form is biologically active. The inherent chirality of this compound, derived from the natural L-valine, makes it a valuable starting material for asymmetric synthesis—the synthesis of a single desired enantiomer. nih.gov
In synthetic chemistry, it serves as a key intermediate for constructing complex, sterically demanding portions of larger molecules. tdl.org For instance, derivatives structurally related to this compound, such as those containing a 3,3-dimethyl-1-oxobutyl group, have been incorporated into potent inhibitors of the hepatitis C virus (HCV) NS3 protease, a key enzyme for viral replication. acs.org This highlights its role in the development of novel antiviral agents.
Furthermore, the principles of using valine derivatives extend to organocatalysis. Chiral N-sulfinamides derived from L-valine have been developed as highly effective Lewis basic organocatalysts. These catalysts are used for the asymmetric reduction of ketimines, a fundamental reaction in the synthesis of chiral amines, with high yields and excellent enantioselectivity. nih.gov This demonstrates the broader impact of valine-derived structures in facilitating stereoselective transformations, a cornerstone of modern synthetic and medicinal chemistry. youtube.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | nih.gov |
| CAS Number | 2812-32-0 | nih.gov |
| Molecular Formula | C₇H₁₅NO₂ | nih.gov |
| Molecular Weight | 145.20 g/mol | nih.gov |
| Appearance | Crystalline solid | tdl.org |
| Purity | ≥98% | nih.govtdl.org |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | tdl.org |
Research Findings on N-Methylated Peptides
| Research Area | Key Finding | Implication | Source |
| Pharmacokinetics | N-methylation improves metabolic stability and lipophilicity. | Leads to longer in-vivo half-life and better bioavailability of peptide drugs. | acs.orgnih.gov |
| Conformational Studies | N-methylation can produce stable, predictable secondary structures (foldamers). | Allows for the rational design of peptides with specific shapes to target receptors. | nih.gov |
| Peptide Synthesis | Coupling to N-methylated amines is sterically hindered and can be low-yielding. | Requires specialized and optimized synthetic methods, such as micro-flow technology. | nagoya-u.ac.jp |
| Drug Discovery | Multiple N-methylations are found in natural bioactive peptides like Cyclosporine A. | Provides a natural precedent for using this modification to create effective drugs. | researchgate.net |
| Macrocyclization | N-methyl amino acids can be incorporated to prevent uncontrolled aggregation in macrocyclic peptides. | Facilitates the synthesis and study of complex cyclic peptides like β-hairpin mimics. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethyl L Valine
Stereoselective Synthesis of N,N-Dimethyl-L-Valine
The synthesis of this compound with high stereochemical purity is paramount, as the biological and chemical properties of amino acid derivatives are often chirality-dependent. Several methods have been developed to achieve this, primarily involving the modification of the readily available and chiral L-valine precursor.
Reductive Alkylation Approaches (e.g., Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines. name-reaction.comambeed.comwikipedia.org This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. name-reaction.comwikipedia.org The process involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid to yield the methylated amine. wikipedia.org For a primary amine like L-valine, this process occurs twice to yield the N,N-dimethylated product. jk-sci.com
A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of the chiral center, making it an excellent choice for the synthesis of enantiomerically pure this compound. wikipedia.org The reaction is irreversible due to the formation and escape of carbon dioxide gas. wikipedia.org
Key Features of the Eschweiler-Clarke Reaction:
| Feature | Description |
|---|---|
| Reagents | Formaldehyde, Formic Acid name-reaction.comwikipedia.org |
| Amine Type | Primary or Secondary ambeed.comwikipedia.org |
| Product | Tertiary Amine name-reaction.com |
| Stereochemistry | Typically no racemization of chiral amines wikipedia.org |
| Byproducts | Carbon Dioxide wikipedia.org |
Methylation Strategies from L-Valine Precursors
Beyond the classic Eschweiler-Clarke reaction, other methylation strategies can be employed to synthesize this compound from L-valine. These methods often involve the use of a protecting group for the carboxylic acid functionality to prevent side reactions.
One common approach involves the use of methyl iodide (MeI) as the methylating agent in the presence of a suitable base. For instance, N-Boc-protected L-valine has been selectively N-methylated using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.org In this case, the carboxylate group is thought to be protected through chelation with the sodium ion, allowing for selective methylation of the nitrogen atom. acs.org
Enantioselective Synthesis Strategies and Chiral Catalysis in Related Systems
While the aforementioned methods rely on a chiral precursor (L-valine), the broader field of asymmetric synthesis offers strategies for the enantioselective synthesis of amino acid derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of a reaction.
For example, the asymmetric reduction of prochiral imines is a powerful tool for synthesizing chiral amines. researchgate.net L-valine derived N-sulfinamides have been shown to be effective organocatalysts for the asymmetric hydrosilylation of ketimines, achieving high yields and enantioselectivities. rsc.org Similarly, chiral formamides derived from L-valine can catalyze the enantioselective reduction of ketimines. researchgate.net
The development of novel chiral catalysts, including those based on helical structures, continues to be an active area of research with potential applications in the synthesis of complex chiral molecules like this compound and its analogs. miami.edu These strategies, while not always directly applied to this compound in the literature, represent the cutting edge of asymmetric synthesis and could be adapted for its de novo enantioselective production.
Derivatization Reactions of this compound for Analytical and Synthetic Purposes
The chemical modification of this compound is essential for both its analysis and its use as a building block in further synthetic endeavors. These derivatization reactions can enhance detectability in analytical techniques or introduce protecting groups necessary for controlled chemical synthesis.
Functionalization for Spectroscopic and Chromatographic Analysis
To facilitate the analysis of amino acids like this compound by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), they are often converted into derivatives with improved detection characteristics. sigmaaldrich.com
N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB): This reagent is a derivative of Sanger's reagent (DNFB) and is used to derivatize amino acids for analysis by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). researchgate.net The introduction of the N,N-dimethylaminomethyl group enhances the signal in the positive ion mode of ESI-MS. researchgate.net
o-Phthalaldehyde (B127526) (OPA) with Chiral Thiols: OPA is a widely used derivatization reagent for primary amines, forming fluorescent isoindole derivatives in the presence of a thiol. nih.govresearchgate.net For the analysis of chiral amino acids, a chiral thiol is used, leading to the formation of diastereomers that can be separated by chromatography. nih.govnih.gov Commonly used chiral thiols include N-acetyl-L-cysteine (NAC) and N-isobutyryl-L-cysteine (NIBC). nih.govjst.go.jp While OPA itself does not react with secondary amines like this compound, the principles of using derivatizing agents to create diastereomers for chiral separation are broadly applicable in amino acid analysis. researchgate.net
Phenylglycine Methyl Ester (PGME): While not a direct derivatizing agent for this compound's amine, chiral auxiliaries like N-Boc-D- and N-Boc-L-phenylglycine are used in the chiral resolution of racemic compounds through the formation and crystallization of diastereomeric esters. researchgate.net This highlights a strategy for separating enantiomers that can be relevant in the context of amino acid derivatives.
Comparison of Derivatization Reagents for Amino Acid Analysis:
| Reagent | Detection Method | Reactivity with this compound | Purpose |
|---|---|---|---|
| DMDNFB | LC-ESI-MS (positive mode) | Yes (with the amine) | Enhanced MS signal researchgate.net |
| OPA/Chiral Thiol | Fluorescence, UV, LC-MS | No (reacts with primary amines) | Chiral separation of primary amino acids nih.govnih.gov |
| PGME (as chiral auxiliary) | Crystallization, Chromatography | N/A | Chiral resolution of racemic mixtures researchgate.net |
Application of Protecting Group Chemistry
In peptide synthesis and other complex organic syntheses, protecting groups are essential to prevent unwanted side reactions of the amino and carboxyl functional groups. wikipedia.orgnumberanalytics.com For this compound, the carboxylic acid is the primary site for protection when the amine is already dimethylated.
Benzyloxycarbonyl (Cbz): The Cbz group is a common amine-protecting group, but in the context of this compound, the focus would be on protecting the carboxyl group, for example, as a benzyl (B1604629) ester. Benzyl esters can be removed by hydrogenolysis. libretexts.org The Cbz group itself is typically used for protecting primary or secondary amines. nih.govorganic-chemistry.org
tert-Butoxycarbonyl (t-Boc): The t-Boc group is another widely used protecting group for amines. masterorganicchemistry.comorganic-chemistry.org It is stable to a wide range of conditions but can be removed with strong acids. wikipedia.org For this compound, the corresponding tert-butyl ester could be formed to protect the carboxylic acid. This ester can be cleaved under acidic conditions. libretexts.org The use of N-Boc protected amines is a cornerstone of modern peptide synthesis. nih.gov
The choice of protecting group depends on the specific reaction conditions of the subsequent synthetic steps, with the goal of "orthogonal protection," where one protecting group can be removed without affecting another. masterorganicchemistry.com
Common Protecting Groups in Amino Acid Chemistry:
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Amine | Hydrogenolysis wikipedia.org |
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid wikipedia.orgmasterorganicchemistry.com |
| Benzyl Ester | Bn | Carboxylic Acid | Hydrogenolysis libretexts.org |
| tert-Butyl Ester | tBu | Carboxylic Acid | Acid, Base, some reductants libretexts.org |
Green Chemistry Approaches in this compound Synthesis and Catalysis Research
The growing emphasis on sustainability in chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including amino acid derivatives like this compound. Research in this area focuses on minimizing environmental impact by developing methodologies that are safer, more efficient, and utilize renewable resources. Key strategies include the use of environmentally benign solvents, innovative catalytic systems, and atom-economical reaction pathways.
Traditional methods for the N,N-dimethylation of amino acids often rely on stoichiometric amounts of hazardous alkylating agents and polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). csic.es These solvents, while effective, are under scrutiny due to their toxicity and environmental persistence. csic.es Green chemistry seeks to replace these components with sustainable alternatives without compromising reaction efficiency.
A significant green approach is reductive amination , which serves as an alternative to traditional N-alkylation. unibe.chrsc.org This method typically involves reacting the parent amino acid, L-Valine, with formaldehyde in the presence of a reducing agent. The use of heterogeneous catalysts, such as Palladium on carbon (Pd/C) with hydrogen gas, offers advantages like high efficiency, easy separation from the reaction mixture, and potential for recycling, which aligns with green chemistry goals. unibe.chresearchgate.net
The selection of solvents is a cornerstone of green synthetic chemistry. unife.it Efforts are being made to replace conventional solvents with greener alternatives that possess favorable environmental, health, and safety profiles.
Table 1: Comparison of Conventional vs. Green Solvents in Amine Synthesis
| Solvent | Type | Key Issues/Benefits | Green Chemistry Relevance |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional | High boiling point, reprotoxic | Considered environmentally unfriendly; replacement is highly desirable. csic.es |
| N-Methylpyrrolidone (NMP) | Conventional | Reprotoxic, high boiling point | Use has increased but faces regulatory pressure; alternatives are sought. csic.es |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources (e.g., corncobs), lower toxicity, easily separated from water. | A promising sustainable alternative for various synthetic steps. unibe.ch |
| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point, low water miscibility, stable to acids/bases. | Reduces energy consumption during workup and solvent recycling. nih.gov |
| Deep Eutectic Solvents (DES) | Green Alternative | Composed of natural, biodegradable components (e.g., valine and malonic acid), low volatility. | Offer novel catalytic and solvent properties for green synthesis. nih.gov |
Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher selectivity and lower energy consumption. researchgate.netnih.gov In the context of this compound synthesis, research into novel catalysts is crucial. While heterogeneous catalysts like Pd/C are common in reductive aminations, the exploration of nanocatalysis and biocatalysis presents further opportunities for greening the process. nih.gov Nanocatalysts can offer superior activity and selectivity, while enzymatic catalysis could provide unparalleled specificity under mild, aqueous conditions, thereby minimizing by-product formation and energy use.
Another green strategy involves leveraging flow chemistry. Continuous flow systems can enhance safety, particularly when using hazardous reagents like hydrogen gas, and improve reaction efficiency and consistency compared to batch processes. unibe.ch The combination of flow chemistry with heterogeneous catalysis represents a powerful approach for the sustainable industrial production of N,N-dimethylated amino acids.
Table 2: Research Findings on Green Methodologies Applicable to this compound Synthesis
| Research Area | Finding/Technique | Green Advantage | Potential Application to this compound |
|---|---|---|---|
| Reductive Amination | Use of a heterogeneous catalyst (10% Pd/C) and H₂(g) in a flow setup for N-alkylation. unibe.ch | Avoids toxic alkylating agents, improves process safety, and allows for catalyst recycling. | Direct synthesis from L-Valine and formaldehyde, minimizing waste. |
| Alternative Solvents | Application of 2-MeTHF and CPME in multi-step syntheses involving amine functionalization. nih.gov | Lower environmental impact, easier product isolation and solvent recovery compared to DMF or NMP. | Use as reaction and extraction solvents in the synthesis and purification stages. |
| Novel Catalysts | Development of a Deep Eutectic Solvent (DES) from valine and malonic acid that acts as a catalyst. nih.gov | Biodegradable, renewable, and can be easily separated and reused. | A potential solvent-catalyst system for various synthetic transformations. |
| Amide Bond Formation | Use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in aqueous media. csic.esacs.org | Reduces reliance on hazardous solvents and reagents, enabling reactions in water. | Applicable if this compound is used in subsequent peptide synthesis steps under green conditions. |
By integrating these green chemistry approaches—safer solvents, efficient catalytic systems, and atom-economical pathways like reductive amination—the synthesis of this compound can be made significantly more sustainable, aligning with the modern chemical industry's environmental and economic goals.
Structural Elucidation and Conformational Analysis of N,n Dimethyl L Valine
X-ray Crystallography of N,N-Dimethyl-L-Valine Complexes
Coordination Geometry and Bond Parameters in Metal Complexes (e.g., Copper(II) Complexes)
In copper(II) complexes involving amino acid ligands like this compound, the coordination geometry around the central copper ion is a key area of study. The geometry can vary, with distorted square-pyramidal and distorted square-planar arrangements being common. researchgate.net For instance, in some copper(II) Schiff base complexes, the Cu(II) ion exhibits a distorted square-pyramidal geometry. researchgate.net The bond distances between the copper center and the coordinating nitrogen atoms typically fall within the range of 1.99 to 2.03 Å. researchgate.net
Below is a table summarizing typical bond parameters observed in copper(II) complexes with related ligands.
| Parameter | Value Range |
| Cu-N Bond Distance | 1.99 - 2.03 Å |
This table provides a general range for Copper-Nitrogen bond distances in related complexes, as specific data for this compound complexes was not available in the search results.
Intermolecular Interactions and Crystal Packing
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial for the cohesion and stability of the crystal structure. researchgate.net In the context of this compound complexes, these can include hydrogen bonds (such as C-H···O and C-H···N), π-π stacking interactions, and van der Waals forces. researchgate.net
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to further elucidate the structure and properties of this compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. nih.gov
For amino acids and their derivatives, NMR is used for the assignment of resonances to specific protons and carbons in the molecule. embl-hamburg.de The chemical shifts are sensitive to the molecular structure and conformation. embl-hamburg.de For instance, in ¹H NMR spectra of L-valine, the methyl groups (CH₃) appear as distinct signals, and their chemical shifts can be influenced by complexation or changes in the molecular environment. researchgate.net The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The gauge-independent atomic orbital (GIAO) method is often used in computational chemistry to calculate theoretical chemical shifts, which can then be compared with experimental data to validate the structural assignment. nih.gov
A general representation of ¹H NMR chemical shifts for L-Valine is provided below. Specific data for this compound was not detailed in the provided search results.
| Proton | Chemical Shift (ppm) |
| α-H | ~3.6 |
| β-H | ~2.2 |
| γ-CH₃ | ~1.0 |
This table shows approximate ¹H NMR chemical shifts for the parent amino acid L-Valine in H₂O. hmdb.ca The exact values for this compound may differ.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov The spectra consist of bands that correspond to specific stretching, bending, and torsional vibrations within the molecule. sphinxsai.com
By analyzing the position, shape, and intensity of these bands, functional groups can be identified and structural features can be inferred. sphinxsai.com For amino acids, characteristic bands for the amino group (NH₂), carboxyl group (COOH or COO⁻), and the carbon skeleton are observed. latamjpharm.orgresearchgate.net For example, C-C stretching vibrations in L-valine are found around 1310 and 1085 cm⁻¹. core.ac.uk The assignment of these vibrational bands is often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.govcore.ac.uk
The following table lists some characteristic vibrational frequencies for L-Valine.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-C Stretch | 1310, 1085 |
| C-C in-plane bend | 720, 710 |
| C-C out-of-plane bend | 250, 220 |
This table is based on data for L-Valine. core.ac.uk The vibrational modes for this compound would show additional bands corresponding to the N-methyl groups.
Electronic Circular Dichroism (ECD) and Optical Rotation Studies
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized light. rsc.org The resulting ECD spectrum is highly sensitive to the absolute configuration and the conformational ensemble of the molecule. rsc.org
For flexible molecules like this compound, the experimental ECD spectrum is a population-weighted average of the spectra of all contributing conformers. rsc.org Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectra for different possible stereoisomers and conformers. researchgate.netresearchgate.net By comparing the experimental spectrum with the calculated ones, the absolute configuration of the molecule can be reliably assigned. researchgate.net Optical rotation, which measures the rotation of plane-polarized light, is another chiroptical property that is used in conjunction with ECD for stereochemical analysis. researchgate.net
Electron Paramagnetic Resonance (EPR) Studies of Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes containing paramagnetic ions. While direct EPR studies on this compound are not common due to its diamagnetic nature, the technique becomes highly relevant when it forms complexes with transition metal ions. These studies provide a wealth of information about the electronic structure and the local environment of the metal center. illinois.edu
When this compound acts as a ligand, binding to a paramagnetic metal ion, the resulting complex can be analyzed by EPR spectroscopy. The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the geometry of the coordination sphere and the nature of the ligand-metal bonding. researchgate.net For instance, in copper (II) complexes, the degree of covalent bonding between the copper ion and the ligand atoms can be inferred from the EPR parameters. researchgate.net
To obtain well-resolved spectra, especially for transition metal complexes with short electron spin relaxation times, it is often necessary to perform measurements at low temperatures, such as that of liquid nitrogen or helium. illinois.edu Furthermore, to minimize spin-spin interactions that can lead to line broadening, the paramagnetic complexes can be diluted in an isomorphous diamagnetic host crystal. illinois.edu
Terahertz (THz) Spectroscopy for Solid-State Systems
Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of approximately 0.1 to 10 THz (3.3 to 333 cm⁻¹), is a valuable tool for investigating the solid-state properties of molecules like this compound. These low-frequency modes correspond to collective motions, such as intermolecular vibrations (e.g., hydrogen bonding) and torsional motions of molecular subgroups, which are highly sensitive to the crystal structure and packing. arxiv.org
Studies on similar amino acids, such as valine, have demonstrated that THz spectra can effectively differentiate between different crystalline forms (polymorphs) and between enantiomers and racemic mixtures. nih.gov The experimental THz spectra of polycrystalline samples, often measured using THz time-domain spectroscopy (THz-TDS), reveal distinct absorption features that serve as a fingerprint for the specific solid-state arrangement. arxiv.orgnih.gov For instance, the THz spectra of L-valine and D-valine are essentially identical, but they differ significantly from the spectrum of the DL-racemate, reflecting their different crystal structures. nih.gov
Temperature-dependent THz studies can also provide insights into the dynamics of the crystal lattice. As the temperature increases, a red-shift in the absorption maxima is typically observed, which can be attributed to the thermal expansion of the lattice and the weakening of intermolecular interactions. nih.gov The high density of unique spectral features in the THz region for small peptides suggests that this technique holds promise for extracting sequence-dependent structural information when combined with solid-state modeling.
Computational Chemistry and Theoretical Studies on this compound
Computational chemistry provides a powerful lens through which to examine the structure, properties, and reactivity of this compound at the atomic level. A variety of theoretical methods are employed to complement experimental findings and to provide insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. iaea.org It offers a good balance between accuracy and computational cost, making it suitable for calculating the properties of molecules like this compound. DFT calculations are used to determine the optimized geometry of the molecule, corresponding to the minimum energy structure. scispace.com This involves finding the arrangement of atoms that results in the lowest total energy of the system. iaea.org
Beyond geometry optimization, DFT is extensively used to calculate a wide range of electronic properties. scispace.commdpi.com These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the molecule. scispace.com Other calculated properties include the distribution of electron density, which helps in understanding the polarity and reactive sites of the molecule, and the dipole moment. mdpi.com Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for understanding the molecule's behavior in chemical reactions. researchgate.net
| Partial Atomic Charges | The distribution of electron charge among the atoms in the molecule. |
Molecular Mechanics (MM) and Force-Field Calculations for Conformational Energy and Diastereoselectivity Estimation
Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods for studying large molecular systems and their dynamics. nih.gov MM methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. wustl.edu A force field is comprised of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu
For this compound, MM and force-field calculations are particularly useful for exploring its conformational space. By rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers and the estimation of energy barriers between them. duke.edu
These methods are also applied to estimate the diastereoselectivity of reactions involving this compound. By modeling the transition states of the different diastereomeric pathways, the relative activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major product, thus providing a theoretical estimation of the diastereomeric excess. The accuracy of these predictions is highly dependent on the quality of the force-field parameters used. nih.gov
Table 2: Key Components of a Molecular Mechanics Force Field
| Interaction Term | Description |
|---|---|
| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. |
| Angle Bending | Describes the energy required to bend an angle from its equilibrium value. |
| Torsional (Dihedral) Angle | Describes the energy associated with rotation around a bond. |
| Non-Bonded Interactions | Includes van der Waals forces (attraction and repulsion) and electrostatic interactions between atoms that are not directly bonded. |
Ab Initio Methods and Conformational Landscape Exploration
Ab initio methods are quantum mechanical calculations that are based on first principles, without the use of empirical parameters. acs.org While computationally more demanding than DFT or MM, they can provide highly accurate results. These methods are valuable for exploring the conformational landscape of this compound in detail.
By performing ab initio calculations at various points on the potential energy surface, a highly accurate map of the conformational energies can be constructed. This allows for a precise determination of the relative energies of different conformers and the transition states that connect them. This detailed understanding of the conformational landscape is crucial for interpreting experimental data and for predicting the molecule's behavior in different environments. acs.org Combining long classical molecular dynamics simulations to sample the free-energy landscape with ab initio energy calculations for key conformers can provide quantum-level accuracy at a reduced computational cost. arxiv.org
Molecular Dynamics Simulations in Solution and Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. scispace.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements to be tracked over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes, interactions with solvent molecules, and transport properties.
For this compound, MD simulations can be used to study its behavior in solution. By surrounding the molecule with explicit solvent molecules (e.g., water), the simulation can capture the effects of solvation on its conformation and dynamics. nih.gov This is particularly important for understanding its properties in biological or chemical systems where it is in an aqueous environment.
MD simulations are also well-suited for studying interfacial phenomena, such as the adsorption of this compound at a solid-liquid or liquid-vapor interface. scispace.com By setting up a simulation box with the interface of interest, the tendency of the molecule to accumulate at the interface and its orientation and dynamics there can be investigated. Such studies are relevant for applications in areas like surface chemistry and materials science. scispace.com
Stereochemical Analysis and Absolute Configuration Determination
The determination of the stereochemical integrity and absolute configuration of this compound is a critical aspect of its analysis, particularly in contexts such as natural product synthesis and pharmaceutical development. The presence of a chiral center at the α-carbon necessitates precise analytical methods to distinguish between its L- and D-enantiomers. This is accomplished through advanced chromatographic techniques, often coupled with derivatization strategies to enhance separability and detection.
Direct enantiomeric separation of amino acids can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective for the enantiomeric separation of N-protected amino acid esters. tandfonline.com For underivatized amino acids, which are zwitterionic and often have poor solubility in typical HPLC mobile phases, macrocyclic glycopeptide-based CSPs like teicoplanin are particularly successful. sigmaaldrich.com These phases are compatible with a wider range of aqueous and organic mobile phases, making them suitable for polar and ionic compounds. sigmaaldrich.com
However, a significant challenge in the analysis of valine and its derivatives is their lack of a strong chromophore, which complicates detection and quantification at low levels, such as the 0.05% chiral impurity level often required in pharmaceutical applications. rsc.org To overcome this, derivatization is frequently employed to introduce a chromophore or a group that improves ionization for mass spectrometry. rsc.orgnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for this purpose. nih.gov LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. nih.gov When used with derivatization strategies, LC-MS allows for the analysis of diastereomeric products, which can be separated on standard, non-chiral (achiral) reversed-phase columns, simplifying the method and reducing costs. nih.govnih.govnih.gov The mass spectrometer not only quantifies the separated diastereomers but also confirms their identity through their mass-to-charge ratio. nih.govbiomolther.org
Since the tertiary amine of this compound is not reactive with common derivatizing agents that target primary or secondary amines (like o-phthalaldehyde (B127526) or Marfey's reagent), strategies have been developed to target its carboxylic acid group. nih.govnih.gov The Phenylglycine Methyl Ester (PGME) method is a prime example of such a strategy for determining the absolute configuration of N,N-dimethyl amino acids. nih.govbiomolther.org
In this method, the N,N-dimethyl amino acid is coupled with a chiral derivatizing agent, either (S)- or (R)-PGME, to form a pair of diastereomers. nih.gov The reaction is typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent such as tetrahydrofuran (B95107). biomolther.org The resulting diastereomers, for instance, L-Valine-(S)-PGME and D-Valine-(S)-PGME, possess different physicochemical properties and can be readily separated and quantified using standard reversed-phase LC-MS. nih.govbiomolther.org
A key finding is that for all tested N,N-dimethyl amino acids, including N,N-Dimethyl-Valine, the diastereomer formed from the L-amino acid and (S)-PGME (the L,S-diastereomer) elutes earlier than the corresponding D,S-diastereomer. biomolther.org This consistent elution order provides a reliable method for assigning the absolute configuration without needing to purify the individual products for further analysis like NMR. nih.govbiomolther.org
Table 1: LC-MS Retention Time Data for (S)-PGME Derivatives of N,N-Dimethyl Amino Acids This interactive table presents the retention times for diastereomers formed by reacting various N,N-dimethyl amino acids with (S)-PGME, demonstrating the consistent elution order.
| N,N-Dimethyl Amino Acid | (S)-PGME Derivative | tR L,S (min) | tR D,S (min) | Δt (min) | Elution Order |
|---|---|---|---|---|---|
| Phenylalanine | 3a | 17.4 | 18.7 | 1.3 | L→D |
| Alanine | 3b | 10.3 | 11.3 | 1.0 | L→D |
| Valine | 3c | 13.6 | 15.0 | 1.4 | L→D |
| Leucine | 3d | 16.6 | 18.1 | 1.5 | L→D |
| Threonine | 3e | 12.2 | 12.9 | 0.7 | L→D |
| Methionine | 3f | 15.3 | 16.1 | 0.8 | L→D |
| Tryptophan | 3g | 18.9 | 19.6 | 0.7 | L→D |
| Aminobutyric acid | 3h | 12.0 | 13.1 | 1.1 | L→D |
| Allothreonine | 3i | 10.2 | 10.5 | 0.3 | L→D |
Data adapted from a 2023 study on the PGME method. biomolther.org tR L,S is the retention time of the L,S-diastereomer; tR D,S is the retention time of the D,S-diastereomer; Δt = tR D,S – tR L,S.
The primary challenge in the chiral derivatization of tertiary amines like this compound lies in the chemical nature of the tertiary amino group. acs.org Unlike primary and secondary amines, a tertiary amine lacks a proton on the nitrogen atom, rendering it unreactive towards a vast array of common and highly effective chiral derivatizing agents, including Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) and o-phthalaldehyde (OPA) combined with a chiral thiol. nih.govnih.gov These reagents function by forming a stable bond with the N-H group of the analyte.
This inherent unreactivity necessitates innovative approaches. The most successful innovation has been to shift the point of derivatization from the unreactive tertiary amine to another functional group on the molecule, most commonly the carboxylic acid group. nih.govbiomolther.org The PGME method exemplifies this innovative strategy by forming an amide bond between the carboxyl group of this compound and the amino group of PGME. nih.gov This circumvents the challenge of the tertiary amine entirely.
Further challenges can arise even when a suitable reaction is found. Steric hindrance around the reaction center can lead to poor yields or require harsh reaction conditions. nih.gov Additionally, care must be taken to ensure that the derivatization reaction itself does not cause racemization of the chiral center or the derivatizing agent, which would compromise the accuracy of the enantiomeric purity assessment. nih.gov The development of highly reactive reagents that function under mild conditions and the use of multi-dimensional HPLC systems represent ongoing innovations to enhance the sensitivity, efficiency, and accuracy of analyzing complex chiral molecules in various matrices. researchgate.net
Research Applications and Biological Relevance of N,n Dimethyl L Valine
N,N-Dimethyl-L-Valine as a Chiral Building Block in Complex Molecule Synthesis
The presence of two methyl groups on the nitrogen atom of L-valine introduces significant changes to its reactivity and conformational properties. Unlike its parent amino acid, this compound cannot act as a hydrogen bond donor at the nitrogen center, and the tertiary amine group is more sterically hindered. These features are strategically exploited in chemical synthesis.
Role in Peptide Synthesis and the Creation of Peptide Derivatives
This compound serves as a crucial component in the synthesis of specialized peptides and peptidomimetics. The incorporation of N-alkylated amino acids into a peptide chain is a key strategy for modifying the resulting molecule's pharmacological properties. nih.govrsc.org The N,N-dimethyl modification, in particular, offers distinct advantages:
Enhanced Proteolytic Stability: Standard peptide bonds are susceptible to cleavage by proteases in the body, leading to rapid degradation and short in-vivo half-lives. The N,N-dimethyl group sterically hinders the amide bond, making it significantly more resistant to enzymatic degradation. researchgate.net
Conformational Constraint: The substitution on the nitrogen atom eliminates the possibility of forming a hydrogen bond at that position, which disrupts typical secondary structures like alpha-helices and beta-sheets. This can be used to induce specific turns or folds in the peptide backbone, which can be critical for binding to a biological target. rsc.orgresearchgate.net
Increased Lipophilicity: The addition of methyl groups increases the hydrophobicity of the amino acid residue, which can enhance properties like membrane permeability and bioavailability. nih.gov
A prominent example of this compound's role is its presence in highly potent, naturally occurring peptides. These compounds, often isolated from marine organisms, demonstrate the importance of this unique building block in creating molecules with powerful biological activity. nih.govnih.gov For instance, (S)-dolavaline (Dov), the N-terminal residue of dolastatin 10, is this compound. nih.govnih.gov
| Bioactive Natural Product | Class | Biological Activity | Source Organism |
| Dolastatin 10 | Linear Pentapeptide | Potent antineoplastic agent, tubulin inhibitor | Sea hare Dolabella auricularia / Cyanobacterium Caldora penicillata nih.govnih.gov |
| Coibamide A | Cyclic Depsipeptide | Potent antiproliferative agent, inhibits Sec61 translocon | Marine cyanobacterium Leptolyngbya sp. nih.govacs.org |
Utility in Medicinal Chemistry Research and Drug Design
The properties conferred by this compound make it a valuable tool in medicinal chemistry for the rational design of new drugs. Its use as a synthetic intermediate is geared towards producing therapeutic candidates with improved pharmacokinetic profiles. acs.orgscbt.com
The development of synthetic analogs of dolastatin 10, known as auristatins, highlights the utility of this compound in drug design. These synthetic derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), retain the core structural features of dolastatin 10 and are used as highly potent cytotoxic payloads in antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted therapy where a cytotoxic agent is linked to an antibody, allowing for specific delivery to cancer cells. The high potency of the auristatin payload, derived from the dolastatin 10 scaffold containing this compound, is critical to the efficacy of these approved cancer therapies. nih.gov
Furthermore, the discovery of coibamide A, a highly N-methylated cyclic peptide containing this compound, has opened new avenues for drug development. nih.gov Coibamide A exhibits a distinct mechanism of action by inhibiting the Sec61 translocon, a channel involved in protein transport into the endoplasmic reticulum, making it a target for developing novel anticancer agents. acs.org The synthesis of coibamide A mimetics for structure-activity relationship (SAR) studies relies on the incorporation of N,N-dimethylated amino acids to probe and optimize biological activity. acs.org
Analytical Method Development Utilizing this compound and its Derivatives
The unique structure of this compound and related compounds is also leveraged in the field of analytical chemistry, particularly for the challenging tasks of separating and quantifying stereoisomers and complex biological molecules.
Development of Derivatization Agents for Chiral Metabolite Analysis
The separation of enantiomers (chiral molecules that are mirror images) is a significant challenge in metabolomics, as they often have identical physical properties in a non-chiral environment. A common strategy is "indirect" chiral analysis, where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com
While direct use of this compound as a commercial derivatizing agent is not widespread, the principle has been demonstrated effectively with analogous compounds. For example, N,N-dimethyl-L-cysteine (DiCys) has been developed as a chiral thiol for the derivatization of amine-containing metabolites. bridgeorganics.com In this method, DiCys reacts with the target amines in the presence of o-phthalaldehyde (B127526) (OPA), forming fluorescent and MS-active diastereomeric derivatives that are easily separated and detected. bridgeorganics.com The N,N-dimethyl structure is advantageous because it allows for the potential introduction of stable isotope labels (e.g., using deuterated formaldehyde (B43269) for the synthesis), creating a set of reagents for multiplexed quantitative analysis. bridgeorganics.com This approach demonstrates the potential utility of this compound as a scaffold for creating novel chiral derivatization agents for advanced metabolomic profiling.
Applications in Quantitative Proteomics and Peptidomics (e.g., Isobaric Tandem Mass Tags)
Quantitative proteomics aims to measure the relative abundance of thousands of proteins in different biological samples. One powerful technique for this is isobaric labeling, which uses a set of chemical tags known as isobaric tandem mass tags (e.g., TMT and iTRAQ). google.com These tags have the same total mass but are constructed with different distributions of heavy isotopes in their reporter and balancer regions. Peptides from different samples are labeled with different tags, then the samples are pooled. In the mass spectrometer, the identically-tagged peptides appear as a single peak in the initial MS scan. Upon fragmentation (MS/MS), the reporter groups are released, and their relative intensities, which differ by 1 Dalton, correspond to the relative abundance of the peptide in each original sample. google.com
Inspired by the success of commercial tags, researchers have developed novel isobaric tags based on N,N-dimethylated amino acids. A study specifically synthesized and evaluated a 4-plex set of tags based on this compound (DiVal), alongside tags based on N,N-dimethyl-L-alanine (DiAla) and N,N-dimethyl-L-leucine (DiLeu). nih.gov In this design, the N,N-dimethyl valine core serves as the reporter group, with stable isotopes incorporated to create unique reporter ions upon fragmentation. nih.govnih.gov
However, the evaluation revealed a critical limitation for the DiVal tags. A key requirement for accurate quantitation is that the labeling reaction must be complete. The study found that while the DiAla and DiLeu tags achieved complete labeling of peptides in a complex cell lysate, the DiVal tags did not. nih.gov Due to this incomplete labeling, the DiVal tags were eliminated from further evaluation in that study. This research provides a detailed example of the specific application of this compound in analytical methods development and the rigorous testing required for such tools. nih.gov
| 4-plex Isobaric Dimethylated Amino Acid Tags | Labeling Completeness | Outcome of Evaluation |
| DiAla | Complete | Selected for further characterization; generated more backbone fragmentation. nih.gov |
| DiVal | Incomplete | Eliminated from further evaluation due to incomplete labeling. nih.gov |
| DiLeu | Complete | Selected for further characterization; produced more intense reporter ions. nih.gov |
Investigation of Intermolecular Interactions and Solution Thermodynamics
Elimination of N-H Hydrogen Bonding: L-valine possesses two N-H bonds in its neutral form and three in its protonated (+NH3) form, allowing it to act as a strong hydrogen bond donor. news-medical.net This capability is completely eliminated in this compound, which has no hydrogens on the nitrogen atom. This prevents it from forming the strong hydrogen bonds that would typically occur between the amino group and polar solvents like water. researchgate.net
Increased Steric Hindrance and Hydrophobicity: The two methyl groups on the nitrogen, combined with the isopropyl side chain, create a more sterically crowded and nonpolar (hydrophobic) molecule. researchgate.net
These structural changes have a profound impact on its behavior in solution. In an aqueous environment, the inability to form hydrogen bonds at the amino group and the increased nonpolar surface area would likely lead to a less favorable interaction with water molecules compared to L-valine. This would affect the enthalpy and entropy of solution. The disruption of the water's hydrogen-bonding network to accommodate the nonpolar groups would be entropically unfavorable. Studies on various N-alkylated amino acids confirm that the size and shape of the alkyl groups significantly influence the hydrogen bond networks and crystal packing in the solid state, which in turn dictates the energy required to break up the solute lattice (a key part of the enthalpy of solution). researchgate.net
Solute-Solvent Interaction Patterns and Dissociation Constants
The interaction of this compound with solvents is governed by its molecular structure, which combines a nonpolar isobutyl side chain with two polar functional groups: a tertiary amine and a carboxylic acid. In aqueous solutions, amino acids typically exist as zwitterions, or internal salts, through an intramolecular acid-base reaction. mpg.de The dissociation of these groups is characterized by their acid dissociation constants (pKa).
While specific experimental pKa values for this compound are not extensively documented in publicly available literature, its behavior can be inferred from its structure. The molecule has at least two dissociable groups: the carboxylic acid group and the dimethylamino group. mpg.de The pKa of the carboxylic acid is expected to be in the typical range for amino acids (around 2-3), while the pKa for the tertiary dimethylamino group would be higher, characteristic of protonated tertiary amines (typically around 9-10). The precise values are influenced by the electron-withdrawing effect of the adjacent protonated amine or carboxylate group.
Understanding these dissociation constants is crucial for predicting the molecule's charge state at a given pH, which in turn dictates its solubility, interaction with other molecules, and biological activity. Solute-solvent interactions involve hydrogen bonding between water and the carboxylate group, while the N,N-dimethyl group, lacking a hydrogen donor, can only act as a hydrogen bond acceptor. The isobutyl side chain contributes to hydrophobic interactions with nonpolar regions of other molecules or solvent structures. youtube.com
Table 1: Computed Physicochemical Properties of this compound This table presents properties computed by PubChem.
| Property | Value |
|---|---|
| Molecular Weight | 145.20 g/mol |
| XLogP3-AA | -1.1 |
| Exact Mass | 145.110278721 Da |
| Monoisotopic Mass | 145.110278721 Da |
Source: PubChem CID 11008044. nih.gov
Adsorption Behavior at Interfaces (e.g., Air/Water Interface)
The amphiphilic nature of this compound, with its hydrophobic isobutyl "tail" and polar "head" (containing the dimethylamino and carboxylate groups), suggests it will exhibit surface activity. Molecules with such characteristics tend to accumulate at interfaces, such as the boundary between air and water, to minimize the unfavorable interaction of their nonpolar parts with water.
Studies on similar amino acid-based surfactants and on valine itself have shown they have a high propensity to adsorb at the air-water interface. jic.ac.ukjst.go.jp At the interface, this compound would orient with its hydrophobic isobutyl side chain directed towards the air (the non-polar phase) and its charged dimethylamino and carboxylate groups remaining in the aqueous phase. This arrangement lowers the surface tension of the water. The efficiency of adsorption and the reduction in surface tension depend on factors like the concentration of the molecule in the bulk solution and the pH, which affects the charge of the headgroup. The formation of organized structures, like monolayers, at the interface is a key area of research for applications in materials science and colloid chemistry. kyobobook.co.krnih.gov
Biological and Biochemical Research Tool Applications
The unique structural features of this compound make it a valuable tool in biochemical and pharmaceutical research.
Probes for Studying Protein-Ligand Interactions and Disease Mechanisms at the Molecular Level
Understanding the precise interactions between a protein and its ligand is fundamental to drug discovery. nih.govchemicalbook.com Modified amino acids are powerful probes for dissecting these interactions. Substituting a natural amino acid in a peptide or protein with an analog like this compound can provide critical insights.
The N,N-dimethylated nitrogen atom cannot act as a hydrogen bond donor, unlike the secondary amine in a standard peptide bond. By incorporating this compound into a peptide ligand, researchers can test the importance of a specific backbone N-H hydrogen bond for binding affinity and activity. If the substitution dramatically reduces binding, it suggests the hydrogen bond is critical. Furthermore, the two methyl groups add steric bulk compared to a standard valine residue. This can be used to probe the topography of a protein's binding pocket, revealing whether there is space to accommodate larger groups, a key consideration in drug design. nih.govnih.gov
Incorporation into Bioactive Natural Products and Analogs (e.g., Cyclodepsipeptides, Sanjoinine A)
N-methylated amino acids are common constituents of many bioactive natural products, particularly cyclic peptides and depsipeptides, where they contribute to the compound's stability and biological activity. nih.govnih.gov
Cyclodepsipeptides: This class of cyclic peptides contains both amide and ester bonds. A prominent group, the enniatins, are cyclohexadepsipeptides that incorporate three N-methyl amino acid residues. nih.gov Specifically, N-methyl-L-valine is a common building block in many naturally occurring enniatins. nih.gov While natural biosynthesis in some fungi incorporates mono-methylated valine, the use of this compound in the laboratory synthesis of enniatin analogs allows for further exploration of structure-activity relationships. However, it is noteworthy that not all cyclodepsipeptide synthetase enzymes can accept all modified amino acids; for instance, the enzyme for beauvericin (B1667859) does not accept N-methyl-L-valine. nih.gov
Sanjoinines: The sanjoinine alkaloids, isolated from Zizyphi Spinosi Semen, are another class of bioactive cyclic peptides. kyobobook.co.krresearchgate.net While this compound itself has not been identified as a constituent of the primary sanjoinine A, other N,N-dimethylated amino acids are found in this family. For example, Sanjoinine D contains an N,N-dimethyl-L-phenylalanine residue. This demonstrates that the biosynthetic machinery for these natural products can incorporate N,N-dimethylated amino acids, making this compound a relevant building block for creating novel synthetic analogs of these therapeutic compounds.
Research on the Influence of N-Methylated Amino Acids on Peptide Structure and Function
The incorporation of N-methylated amino acids, such as this compound, into peptides is a widely used strategy in medicinal chemistry to enhance their drug-like properties. nih.gov This modification has several profound effects on peptide structure and function.
One of the most significant benefits is increased resistance to enzymatic degradation. Protease enzymes, which cleave peptide bonds, often recognize and bind to the peptide backbone. The steric hindrance from the N-methyl groups can prevent the protease from accessing the cleavage site, and the absence of the amide proton can disrupt the hydrogen bonding patterns required for enzyme recognition. This leads to a longer biological half-life.
Table 2: General Effects of N-Methylation on Peptides
| Property | Non-methylated Peptide | N-methylated Peptide Analog |
|---|---|---|
| Proteolytic Stability | Susceptible to degradation by proteases. | Generally enhanced resistance to proteases. |
| Conformation | Flexible backbone with multiple possible conformations. | Conformationally more constrained. nih.gov |
| Receptor Binding | Affinity depends on the adopted bioactive conformation. | Can lead to higher affinity by pre-organizing into the bioactive shape. |
| Hydrogen Bonding | Amide N-H group acts as a hydrogen bond donor. | Lacks N-H hydrogen bond donor capability, altering interaction patterns. |
| Lipophilicity | Lower. | Higher, potentially improving membrane permeability. nih.gov |
This table provides a generalized comparison.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for producing high-purity N,N-Dimethyl-L-Valine?
- Methodological Answer : Synthesis typically involves reductive alkylation of L-valine using formaldehyde and hydrogen in the presence of a palladium or platinum catalyst under controlled pH (8–10). Post-synthesis, purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water mixture) ensures ≥98% purity. Analytical validation using HPLC (C18 column, UV detection at 210 nm) and NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. How can researchers characterize the stereochemical stability of this compound under varying experimental conditions?
- Methodological Answer : Chiral stability can be assessed via polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to monitor racemization. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with mass spectrometry (HRMS) detect degradation products. For enzymatic stability, incubate with proteases (e.g., trypsin) and analyze by LC-MS to track dimethylation retention .
Q. What spectroscopic techniques are optimal for distinguishing this compound from its structural analogs?
- Methodological Answer : FT-IR (C=O stretch at 1680–1720 cm⁻¹) and ¹³C NMR (quaternary carbons at δ 35–40 ppm for dimethyl groups) provide differentiation. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion [M+H]⁺ at m/z 146.12 (C₇H₁₅NO₂). X-ray crystallography may resolve ambiguities in solid-state conformation .
Advanced Research Questions
Q. How does this compound influence protein-ligand interactions in enzyme active sites?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). For example, dimethylation reduces hydrogen-bonding capacity, altering binding kinetics in kinases like PI3K or mTOR .
Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?
- Methodological Answer : Co-administration with CYP450 inhibitors (e.g., ketoconazole) or structural modifications (e.g., tert-butyl esterification) enhance metabolic resistance. In vivo studies in rodents (plasma t½ assays via LC-MS/MS) paired with hepatic microsome incubation identify major metabolites (e.g., demethylated valine derivatives) .
Q. How can researchers resolve contradictory data on the role of this compound in apoptosis regulation?
- Methodological Answer : Context-dependent effects require cell-line-specific assays (e.g., Jurkat vs. HEK293). Flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3, Bcl-2) under varied conditions (hypoxia, serum deprivation) clarify mechanisms. Meta-analysis of transcriptomic datasets (RNA-seq) identifies pathway crosstalk (e.g., MAPK/ERK vs. PI3K/Akt) .
Q. What experimental designs optimize this compound’s use as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer : Design DoE (Design of Experiments) matrices to test solvent polarity (DMF vs. THF), temperature (−20°C to 60°C), and catalyst loading (0.1–5 mol% Pd). Enantiomeric excess (ee) is quantified via chiral GC (β-cyclodextrin column). Case studies in β-lactam synthesis demonstrate >90% ee with dichloromethane at 25°C .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported logP values for this compound?
- Methodological Answer : Validate experimentally via shake-flask method (octanol/water partitioning) with UV spectrophotometry. Compare with computational models (ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest impurities; repurify via ion-exchange chromatography (Dowex resin) and repeat assays .
Q. What protocols ensure batch-to-batch consistency in this compound for longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
